

# DFT studies on the electronic properties of Fe(dibm)3 isomers

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## Compound of Interest

Compound Name: Fe(dibm)3

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A comparative guide to the electronic properties of facial (fac) and meridional (mer) isomers of tris(dibenzoylmethanato)iron(III) (**Fe(dibm)3**), based on density functional theory (DFT) studies, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data to offer insights into the distinct electronic characteristics of these stereoisomers.

## Comparative Electronic Properties of Fe(dibm)3 Isomers

Tris( $\beta$ -diketonato)iron(III) complexes, including **Fe(dibm)3**, can exist as facial (fac) and meridional (mer) isomers when the  $\beta$ -diketonate ligand is unsymmetrical, as is the case with dibenzoylmethane.[1][2] DFT calculations indicate that the energy differences between these isomers are generally small, suggesting that both can coexist in experimental samples.[2] The electronic properties of these isomers, however, can differ due to their distinct molecular symmetries.

Property	fac-Fe(dibm)3	mer-Fe(dibm)3	Notes
Relative Energy	Slightly higher	Slightly lower	The mer isomer is often predicted to be marginally more stable. The energy difference is typically small, allowing for the presence of both isomers. <a href="#">[2]</a>
HOMO Energy	Generally lower	Generally higher	In analogous Ir(III) complexes, the HOMO energies of the meridional isomers are higher than those of the facial forms. <a href="#">[3]</a> A similar trend is expected for Fe(III) complexes.
LUMO Energy	Similar to mer isomer	Similar to fac isomer	DFT calculations on similar Ir(III) complexes suggest that the LUMO energies for both isomers are roughly the same. <a href="#">[3]</a>
HOMO-LUMO Gap	Larger	Smaller	A higher HOMO energy in the mer isomer, with a similar LUMO energy to the fac isomer, would result in a smaller HOMO-LUMO gap.

Symmetry

C3

C1

The fac isomer possesses a higher degree of symmetry.

## Experimental and Computational Protocols

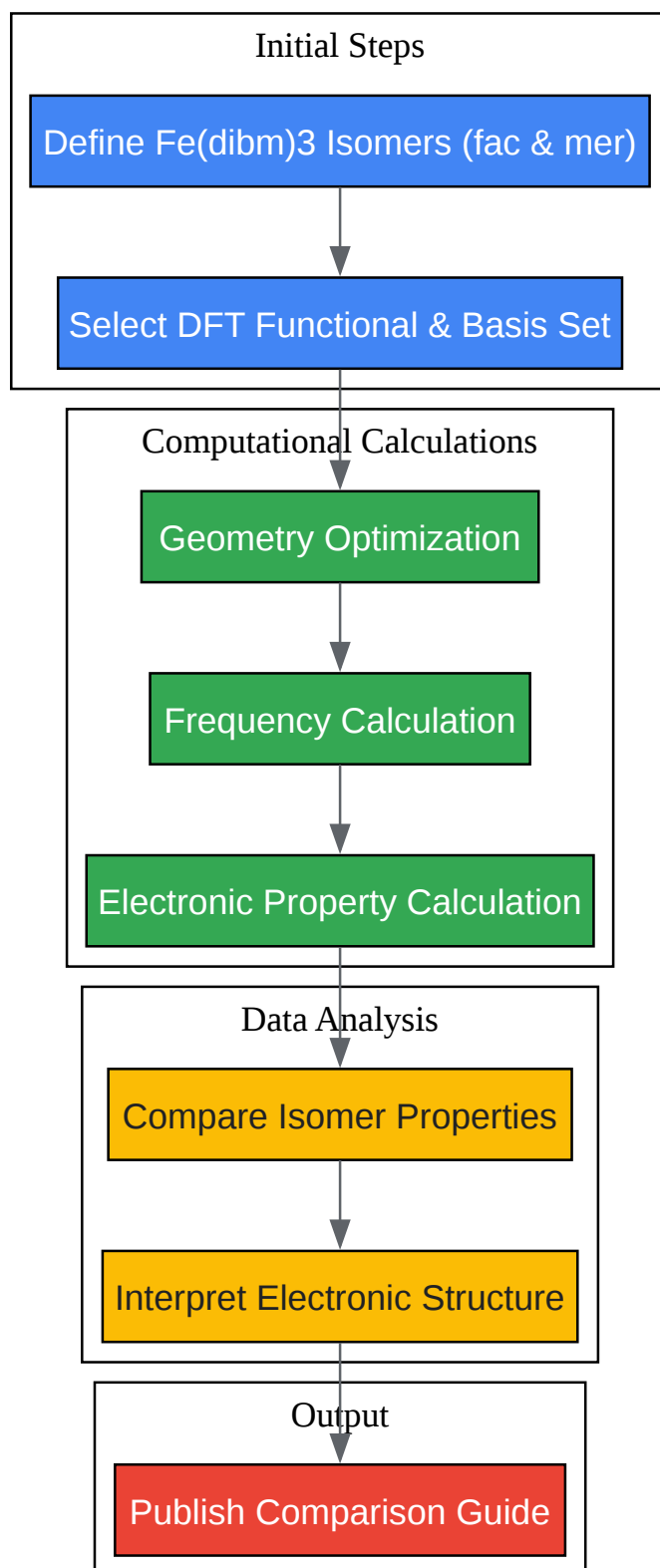
Detailed methodologies are crucial for the reproducibility and critical evaluation of DFT studies. The following outlines a typical computational protocol for investigating the electronic properties of **Fe(dibm)3** isomers.

### Computational Details:

- **Software:** Gaussian, Amsterdam Density Functional (ADF), or similar quantum chemistry packages.
- **DFT Functional:** A hybrid functional such as B3LYP is commonly used for transition metal complexes to provide a good balance between accuracy and computational cost.<sup>[2]</sup> Other functionals like CAM-B3LYP and M06 have also been employed.<sup>[2]</sup>
- **Basis Set:** For the iron atom, a basis set with effective core potentials (ECP), such as CEP-121G, is often used.<sup>[2]</sup> For other atoms like carbon, oxygen, and hydrogen, a Pople-style basis set like 6-31G(d) or a Dunning-type basis set (e.g., cc-pVTZ) is common.<sup>[4]</sup>
- **Solvation Model:** To simulate solution-phase properties, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated.<sup>[4][5]</sup>
- **Geometry Optimization:** The molecular geometries of both the fac and mer isomers are optimized without any symmetry constraints to find the lowest energy structures.
- **Frequency Calculations:** Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
- **Electronic Property Analysis:** Following geometry optimization, properties such as frontier molecular orbital (HOMO and LUMO) energies, Mulliken charges, and the molecular electrostatic potential are calculated to understand the electronic structure.

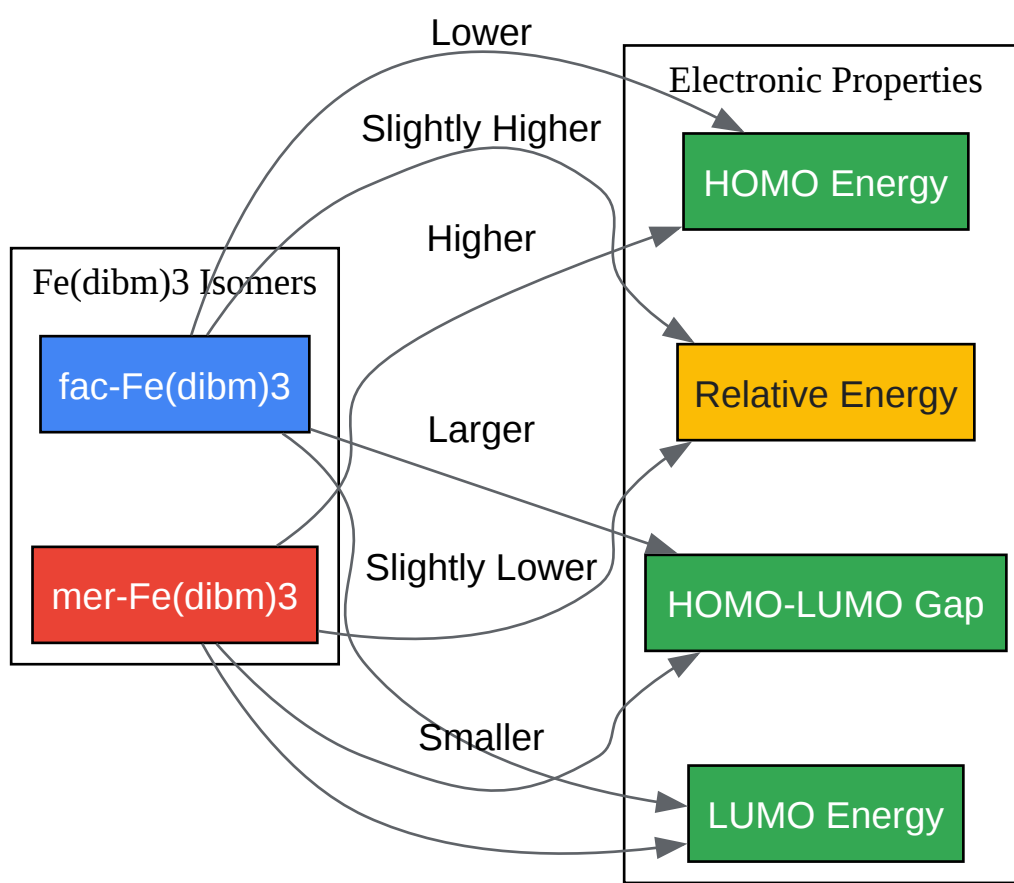
## Visualizing a DFT Workflow and Isomer Comparison

To illustrate the logical flow of a computational study on **Fe(dibm)<sub>3</sub>** isomers and the relationship between their structures and properties, the following diagrams are provided.



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Computational workflow for DFT studies on **Fe(dibm)3** isomers.



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Relationship between **Fe(dibm)3** isomers and their electronic properties.

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